

Paim I: A Technical Deep Dive into its Structural Elucidation and Characterization

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Compound of Interest

Compound Name: *Paim I*

Cat. No.: *B1167716*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Paim I is a proteinaceous α -amylase inhibitor isolated from the bacterium *Streptomyces corchorushii*. As a member of the microbial peptide family of α -amylase inhibitors, it plays a significant role in modulating the activity of animal α -amylases, while exhibiting no inhibitory effect on human salivary and pancreatic α -amylases. This unique specificity makes **Paim I** and its analogues compelling subjects for research in enzymology and potential therapeutic development. This technical guide provides a comprehensive overview of the structural elucidation and characterization of **Paim I**, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex relationships to facilitate a deeper understanding for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental characteristics of **Paim I** have been determined through a combination of amino acid analysis, mass spectrometry, and preliminary crystallographic studies.

Property	Value	Reference
Molecular Weight (Amino Acid Analysis)	4100 Da	[1]
Molecular Weight (from sequence, monoisotopic)	7415.3 Da	[2]
Molecular Weight (from sequence, average)	7420.2 Da	[2]
Number of Amino Acid Residues	73	[2]
Polypeptide Chain	Single-chain	[2]
Disulfide Bridges	2 (Cys(8)-Cys(24) and Cys(42)-Cys(70))	[3]
Isoelectric Point	pH 4.2	[4]
Carbohydrate Moiety	None	[1]
Thermal Stability	Stable at 100°C for 10 min (pH 5 to 8)	[1]

Structural Elucidation Methodologies

The primary structure of **Paim I** was elucidated using a combination of classical protein sequencing techniques and advanced mass spectrometry.

Experimental Protocol: Primary Structure Determination

1. Purification: **Paim I** was purified from the culture filtrate of *Streptomyces corchorushii* using a multi-step chromatographic process involving:

- Ammonium sulfate precipitation.
- DEAE-cellulose column chromatography.
- TEAE-cellulose column chromatography.

- SP-Sephadex C-50 column chromatography.
- Octyl Sepharose CL-4B column chromatography.[1]

2. Amino Acid Sequencing (Edman Degradation): Automated Edman degradation was performed on the intact protein and its peptide fragments to determine the amino acid sequence.[2]

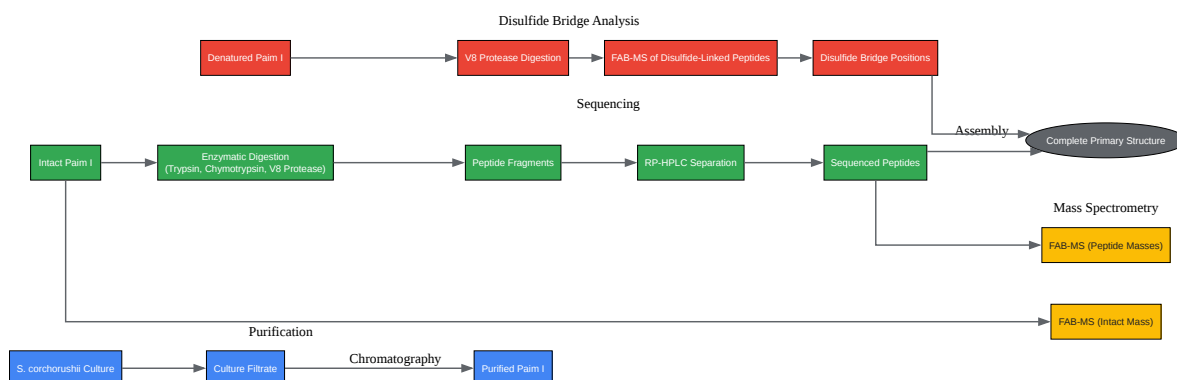
3. Mass Spectrometry (Fast Atom Bombardment - FAB-MS):

- Intact Mass Determination: The accurate molecular weights of both the native and tetra-S-carboxymethylated **Paim I** were determined by FAB-MS.[2]
- Peptide Mapping and Sequencing:
 - The protein was enzymatically digested using Staphylococcus aureus V8 protease, trypsin, and chymotrypsin to generate smaller peptide fragments.[2]
 - These peptide fragments were separated by reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
 - The molecular weights of the isolated peptides were determined by FAB-MS, and the sequence was confirmed by further Edman degradation.[2]

4. Disulfide Bridge Analysis:

- Denatured **Paim I** was digested with Staphylococcus aureus V8 protease.[3]
- The resulting peptide mixture was analyzed by FAB-MS, both with and without prior HPLC separation.[3]
- The masses of the disulfide-linked peptides were used to deduce the positions of the two disulfide bridges.[3]

Logical Workflow for Primary Structure Elucidation



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Caption: Workflow for **Paim I** Primary Structure Determination.

Characterization of **Paim I**

Amino Acid Composition

While the full 73-amino acid sequence is detailed in the original publication by Hirayama et al. (1987), a notable feature of **Paim I**'s composition is the absence of lysine, isoleucine, and phenylalanine residues.^[1]

Mass Spectrometry Data

The structural elucidation of **Paim I** relied heavily on Fast Atom Bombardment Mass Spectrometry (FAB-MS). The following table summarizes the key molecular weight data obtained.

Analyte	Method	Observed Mass (Da)	Reference
Intact Paim I	FAB-MS	7415.3 (monoisotopic)	[2]
Intact Paim I	FAB-MS	7420.2 (average)	[2]
Tetra-S-carboxymethylated Paim I	FAB-MS	-	[2]

Note: Specific m/z values for peptide fragments from the various enzymatic digests are detailed in the primary literature and are extensive. Researchers are encouraged to consult the original publications for this detailed data.

Crystallographic Data

Preliminary X-ray diffraction studies have been conducted on **Paim I**, providing initial insights into its three-dimensional structure.

Crystal Parameter	Value	Reference
Crystal System	Tetragonal	[5]
Space Group	P41212 (or P43212)	[5]
Unit Cell Dimensions (a, b, c)	a = b = 65.4 Å, c = 96.1 Å	[5]
Molecules per Asymmetric Unit	3	[5]
Diffraction Resolution	> 2.5 Å	[5]

Biological Activity and Inhibition Mechanism

Paim I is a potent inhibitor of animal α -amylases but does not inhibit human or microbial α -amylases.[2] This specificity is a key area of interest for understanding the structural

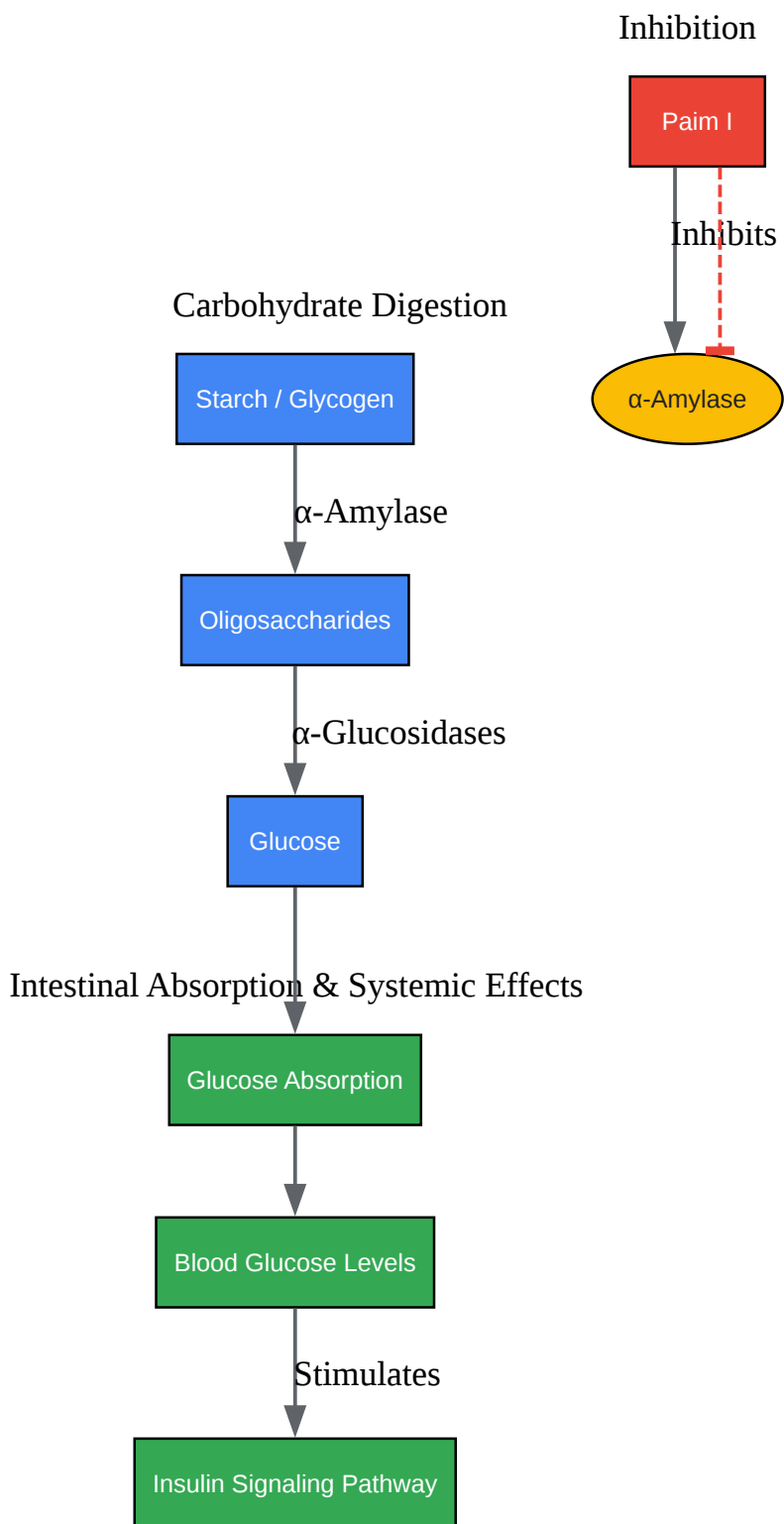
determinants of inhibitor-enzyme interactions.

Inhibition Kinetics

While specific kinetic parameters such as K_i values for **Paim I** against various animal α -amylases are not readily available in the summarized literature, the general mechanism of α -amylase inhibition by microbial peptide inhibitors involves binding to the active site of the enzyme, thereby preventing substrate access.

Signaling Pathway Context

The inhibition of α -amylase by inhibitors like **Paim I** has implications for metabolic pathways, primarily those related to carbohydrate digestion and glucose homeostasis. By blocking the breakdown of complex carbohydrates into absorbable sugars, these inhibitors can modulate postprandial blood glucose levels.



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Caption: Paim I's Role in Modulating Carbohydrate Digestion.

Conclusion

Paim I from *Streptomyces corchorushii* represents a well-characterized microbial α -amylase inhibitor with distinct specificity. Its structural elucidation through a combination of Edman degradation and FAB-MS has provided a solid foundation for further research. The available physicochemical and preliminary crystallographic data offer a starting point for more detailed structural and mechanistic studies. For drug development professionals, the unique inhibitory profile of **Paim I** highlights the potential for engineering novel therapeutics targeting specific amylases. Further investigation into its detailed kinetics and the structural basis of its specificity will be crucial for realizing its full potential in both basic research and applied science.

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